(1-methyl-1H-imidazol-5-yl)methyl 4-chlorobenzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-methyl-1H-imidazol-5-yl)methyl 4-chlorobenzenecarboxylate” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety . The imidazole ring is a fundamental nitrogen heterocycle and mimics various nucleoside bases as well as histidine and histamine . This compound is used in laboratory chemicals .
Synthesis Analysis
1-Methylimidazole, a precursor to this compound, can be prepared mainly by two routes industrially. The main one is acid-catalysed methylation of imidazole by methanol. The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .Scientific Research Applications
Synthesis and Structural Analysis
- Imidazole derivatives have been synthesized and structurally analyzed to explore their potential applications, including acting as intermediates in the synthesis of antitubercular agents (Richter et al., 2023). Such studies contribute to the development of new pharmaceutical compounds.
Biological and Pharmacological Properties
- Investigations into the properties of imidazole derivatives have shown that they play a crucial role in forming advanced glycation end-products, which are associated with complications of diabetes and some neurodegenerative diseases (Nemet et al., 2006). This highlights their significance in medical research related to chronic conditions.
Corrosion Inhibition
- Imidazole derivatives have been assessed for their ability to inhibit corrosion in mild steel, demonstrating their potential as protective agents in industrial applications (Ammal et al., 2018). This opens avenues for research into more sustainable and long-lasting materials.
Coordination Chemistry
- The synthesis and characterization of imidazole-based coordination compounds reveal their applications in creating new materials with unique structural and magnetic properties (He et al., 2020). These materials could be pivotal in developing advanced technologies and nanomaterials.
Antimicrobial Activity
- Some imidazole derivatives have been synthesized and shown to possess antimicrobial activities against a range of pathogens, suggesting their utility in developing new antimicrobial agents (Nguyen et al., 2019). This is crucial in the face of rising antibiotic resistance.
Safety and Hazards
This compound is considered hazardous. It causes severe skin burns and eye damage. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
(3-methylimidazol-4-yl)methyl 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-15-8-14-6-11(15)7-17-12(16)9-2-4-10(13)5-3-9/h2-6,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGKTZONPOKNLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1COC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666040 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.